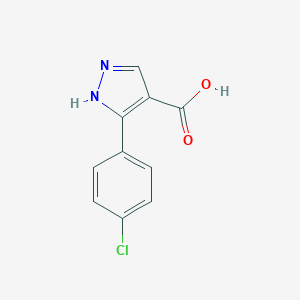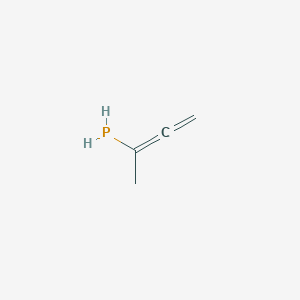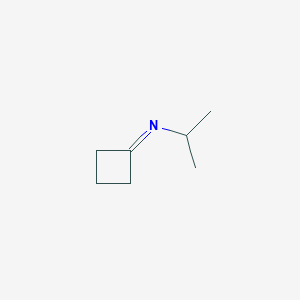
2-(2-Hydroxypropan-2-yl)phenol
Overview
Description
2-(2-Hydroxypropan-2-yl)phenol, also known as 4-(2-Hydroxypropan-2-yl)phenol, is a chemical compound with the molecular formula C9H12O2. It is a derivative of phenol and is characterized by the presence of a hydroxy group and an isopropyl group attached to the benzene ring. This compound is used in various industrial applications, including as a stabilizer for polymers such as polystyrene and polypropylene .
Scientific Research Applications
2-(2-Hydroxypropan-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a stabilizer for polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Hydroxypropan-2-yl)phenol can be synthesized through several methods. One common synthetic route involves the hydrolysis of phenol derivatives. For example, the hydrolysis of 4-isopropylphenol can yield this compound under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical processes. These processes often involve the use of catalysts and specific reaction conditions to ensure high yield and purity. The compound is typically synthesized in batch reactors where temperature, pressure, and reaction time are carefully controlled .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxypropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted phenols depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylphenol: Similar in structure but lacks the hydroxy group.
4-Isopropenylphenol: Contains an isopropenyl group instead of an isopropyl group.
Benzenemethanol, 4-hydroxy-α,α-dimethyl-: Another phenolic compound with similar functional groups.
Uniqueness
2-(2-Hydroxypropan-2-yl)phenol is unique due to the presence of both a hydroxy group and an isopropyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
2-(2-hydroxypropan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAFTLGUMWLXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














